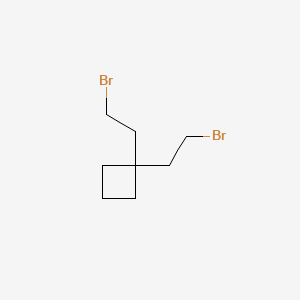
6-methyl-3-(4-methyl-1H-imidazol-1-yl)-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-methylimidazole with a suitable pyridine derivative under conditions that promote the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purities of the final product.
化学反応の分析
Types of Reactions: 6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding site.
類似化合物との比較
4-Methylimidazole: Shares the imidazole ring but lacks the pyridine moiety.
2-Methylpyridine: Contains the pyridine ring but does not have the imidazole component.
Imidazo[1,2-a]pyridine: A fused ring system that combines both imidazole and pyridine rings in a different arrangement.
Uniqueness: 6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its reactivity and interactions. The combination of the imidazole and pyridine rings in this particular configuration allows for a diverse range of chemical and biological activities that are not observed in the individual components or other similar compounds.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
6-methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(10(13-7)11(15)16)14-5-8(2)12-6-14/h3-6H,1-2H3,(H,15,16) |
InChIキー |
HRFSXPAESNSLHP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)N2C=C(N=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)

![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)



![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)




![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)

